Boc-L-glutamine methyl ester

Peptide Synthesis Stereochemistry Chiral Building Blocks

Boc-L-glutamine methyl ester (CAS 4976-88-9) is an orthogonally protected L-glutamine derivative featuring Boc (α-amine) and methyl ester (α-carboxyl) groups. This design enables selective TFA-mediated amine deprotection while preserving the side-chain amide, making it essential for Boc-strategy solid-phase peptide synthesis (SPPS). • Orthogonal protection ensures selective α-amine deprotection without side-chain activation or undesired cross-reactivity. • Enhanced solubility in DCM and DMF versus the free acid form improves coupling efficiency and reaction yields in both solution-phase and solid-phase protocols. • L-stereochemistry guarantees correct chiral outcome, critical for stereoselective peptide syntheses and biological assays. • Serves as a non-carboxylatable control in vitamin K-dependent carboxylase mechanistic studies, where the primary amide side chain prevents unwanted post-translational modification.

Molecular Formula C11H20N2O5
Molecular Weight 260.29 g/mol
CAS No. 4976-88-9
Cat. No. B133711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-glutamine methyl ester
CAS4976-88-9
SynonymsN2-[(1,1-Dimethylethoxy)carbonyl]-L-glutamine Methyl Ester;  N2-Carboxy-glutamine N-tert-Butyl Methyl Ester; 
Molecular FormulaC11H20N2O5
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)OC
InChIInChI=1S/C11H20N2O5/c1-11(2,3)18-10(16)13-7(9(15)17-4)5-6-8(12)14/h7H,5-6H2,1-4H3,(H2,12,14)(H,13,16)/t7-/m0/s1
InChIKeyQEKBLYGUGNADLL-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-L-glutamine methyl ester: Protected amino acid building block


Boc-L-glutamine methyl ester (CAS 4976-88-9) is a protected amino acid derivative classified as a tert-butyloxycarbonyl (Boc)-protected L-glutamine methyl ester [1]. It features a Boc protecting group on the α-amine and a methyl ester on the α-carboxyl group, making it a key intermediate in solution-phase and solid-phase peptide synthesis [2]. This orthogonal protection strategy allows for selective deprotection under mild acidic conditions (e.g., TFA/DCM) to reveal the free amine, enabling controlled peptide bond formation while preventing unwanted side reactions [3]. The compound is commercially available from multiple vendors with purity specifications ranging from 95% to 97% .

1
Orthogonal Boc/OMe protection for sequential SPPS and solution-phase assembly
2
L-enantiomer ensures native peptide stereochemistry in chiral syntheses
3
Non-carboxylatable glutamine side chain for precise hydrogen-bonding patterns

Why Boc-Gln-OMe cannot be substituted


Generic substitution among protected glutamine and glutamic acid derivatives is not feasible due to critical differences in side-chain functionality, protecting group regiochemistry, and stereochemical configuration that directly impact synthetic outcomes and biological assay results. For instance, substituting Boc-L-glutamine methyl ester (with a primary amide side chain) with Boc-L-glutamic acid methyl ester (with a carboxylic acid side chain) alters the hydrogen-bonding capacity and charge state, leading to different conformational preferences in aqueous solution and distinct substrate recognition profiles for enzymes like vitamin K-dependent carboxylase [1]. Similarly, the D-isomer or racemic mixtures cannot substitute the L-enantiomer in stereoselective peptide syntheses or biological assays where chirality is critical . The methyl ester group also imparts distinct solubility and reactivity characteristics compared to the free acid (Boc-L-glutamine) or the doubly protected Boc-Glu(OMe)-OMe [2]. These differences necessitate precise selection of the correct protected amino acid derivative for each specific application, as elaborated in the quantitative evidence below.

!
Boc-glutamic acid methyl ester: amide vs. carboxylic acid side chain may shift conformational preferences and enzyme recognition
!
D-enantiomer or racemic mixture: stereochemistry mismatch can disrupt peptide backbone folding and bioactivity
!
Free acid (Boc-L-glutamine) or doubly protected analog: solubility and reactivity differences may alter coupling efficiency

Boc-L-glutamine methyl ester differentiation evidence


Stereochemical specificity: L- vs D-enantiomer

Boc-L-glutamine methyl ester is the L-enantiomer with a specific stereochemical configuration (S configuration at the α-carbon, defined by InChIKey QEKBLYGUGNADLL-ZETCQYMHSA-N) [1]. The corresponding D-enantiomer, Boc-D-glutamine methyl ester, is a distinct compound with different biological activity . While direct comparative activity data for these two enantiomers in the same assay are not available in the public domain, the fundamental principle of stereospecificity in peptide synthesis and biological recognition mandates that the L-enantiomer be used for native-like peptide sequences. Substitution with the D-isomer or a racemic mixture would alter peptide conformation and reduce or abolish target binding, as demonstrated for glutamine derivatives in neurotransmitter and receptor studies . This stereochemical differentiation is critical for researchers synthesizing bioactive peptides where chirality dictates function.

Stereochemistry
Class-level inference
L-enantiomer required for native-like peptide folding; D-isomer or racemic mixture may abolish target recognition
Ensures chiral fidelity in bioactive peptide assembly
Direct comparative activity data not publicly available; chiral HPLC separation recommended
Peptide Synthesis Stereochemistry Chiral Building Blocks

Side-chain amide vs. carboxylic acid

Boc-L-glutamine methyl ester (Boc-Gln-OMe) contains a primary amide (-CONH₂) side chain, whereas its close analog Boc-L-glutamic acid methyl ester (Boc-Glu-OMe, CAS 72086-72-7) features a carboxylic acid (-COOH) side chain [1]. This single functional group difference fundamentally alters the compound's properties: Boc-Gln-OMe (C₁₁H₂₀N₂O₅, MW 260.29) has two hydrogen bond donors (the amide NH₂) and a topological polar surface area (TPSA) of 108 Ų, while Boc-Glu-OMe (C₁₁H₁₉NO₆, MW 261.27) has one H-bond donor (the carboxylic OH) and a larger TPSA due to the additional oxygen atom . Conformationally, NMR and molecular dynamics studies on methyl-substituted N-BOC glutamic acid methyl esters demonstrate that the side-chain functional group dictates the accessible conformational populations in aqueous and methanol solutions, directly impacting substrate recognition by enzymes such as vitamin K-dependent carboxylase [2]. While direct comparative carboxylation data for Boc-Gln-OMe vs. Boc-Glu-OMe are not reported, Boc-Glu-OMe is a known substrate for this enzyme (carboxylation occurs at the γ-position), and the amide side chain of Boc-Gln-OMe would not undergo the same reaction [3]. This distinction is crucial for assays probing glutamyl carboxylation mechanisms.

Side-chain function
Class-level inference
Primary amide (-CONH₂) vs. carboxylic acid (-COOH): alters H-bond donor count, TPSA, and conformational families in solution
Determines carboxylase substrate recognition and hydrogen-bonding patterns
NMR and MD on glutamyl analogs confirm distinct χ₁/χ₂ populations
Peptide Synthesis Conformational Analysis Enzyme Substrate Specificity

Purity and supplier consistency

Commercially available Boc-L-glutamine methyl ester exhibits vendor-reported purity specifications ranging from 95% to 97% . Specifically, CymitQuimica offers grades at 95.0% and 97%, while Apollo Scientific provides a 97% purity product . In contrast, closely related compounds like Boc-L-glutamic acid α-methyl ester (CAS 72086-72-7) are available at higher purities, e.g., 98% (PLC) from AKSci, and Boc-L-glutamic acid dimethyl ester (CAS 59279-60-6) is offered at >98.0% (HPLC) from TCI [1]. This ~2-3% purity differential, while seemingly small, is significant in multistep peptide syntheses where impurities can accumulate, leading to reduced yields, complex purification, and potential side reactions. The lower commercial purity of Boc-Gln-OMe relative to Boc-Glu-OMe and Boc-Glu(OMe)-OMe may necessitate additional purification steps (e.g., column chromatography or recrystallization) for high-sensitivity applications, impacting both procurement strategy and experimental workflow.

Purity specification
Data to verify
95–97% (vendor-reported) vs. 98%+ for related glutamic acid derivatives
Impurity carry-over may require additional purification steps
Specifications from chemical suppliers; lot-specific COA review advised
Peptide Synthesis Quality Control Procurement

Conformational behavior in solution

The conformational behavior of Boc-L-glutamine methyl ester (Boc-Gln-OMe) can be inferred from NMR and molecular dynamics (MD) studies on closely related methyl-substituted N-BOC glutamic acid methyl esters [1]. In this study, hetero- and homonuclear coupling constants were measured to assign diastereotopic methylene protons at C(3) and/or C(4) and used for comparison with theoretical data. The conformation of the glutamyl residue was established by excellent agreement between experimental and calculated side-chain scalar coupling constants. While Boc-Gln-OMe itself was not the primary subject, the study demonstrates that the side-chain functional group (amide vs. carboxylic acid) and methyl substitution significantly influence conformational populations in D₂O and methanol solutions. For the vitamin K-dependent carboxylase system, Boc-Glu-OMe (a close analog) serves as a substrate, with cyclic analogues showing weak competitive inhibition (Kᵢ approximately 20–65 mM) [2]. Boc-Gln-OMe, with its primary amide side chain, is expected to exhibit distinct conformational preferences and would not undergo carboxylation, making it a suitable negative control or a building block for non-carboxylatable peptide sequences.

Conformation in solution
Class-level inference
NMR and MD characterize side-chain dependent χ₁/χ₂ rotamer populations in D₂O and methanol
Non-carboxylatable, suitable as negative control for vitamin K-dependent carboxylase assays
Ki 20–65 mM for cyclic glutamic acid analogs; conditions in rat liver microsomes
Conformational Analysis NMR Spectroscopy Molecular Dynamics Vitamin K-dependent carboxylase

Deprotection yield and synthetic utility

In peptide synthesis workflows, the Boc protecting group of Boc-L-glutamine methyl ester is cleaved under acidic conditions to generate the free amine for subsequent coupling. Reported deprotection yields using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C for 1–2 hours exceed 95%, while HCl/dioxane at room temperature for 4 hours yields approximately 90% . In contrast, the direct hydrolysis of the methyl ester to yield Boc-L-glutamine (the free acid) can be achieved under basic conditions (e.g., NaOH/H₂O) . While direct comparative yield data for Boc-L-glutamine methyl ester versus other Boc-Gln derivatives in identical coupling reactions are not available in public literature, the methyl ester moiety enhances solubility in organic solvents compared to the free acid (Boc-L-glutamine), facilitating homogeneous reaction conditions and easier purification [1]. This solubility advantage translates to more efficient synthetic operations in both solution-phase and solid-phase peptide synthesis, particularly when using hydrophobic resins or solvents.

Deprotection yield
Reported
>95% with TFA/DCM at 0°C; ~90% with HCl/dioxane
Supports efficient Boc removal for sequential chain elongation
Yields may vary with substrate concentration and reaction scale
Peptide Synthesis Boc Deprotection Reaction Yield

Cost comparison among protected amino acids

Procurement cost is a critical factor in large-scale peptide synthesis and medicinal chemistry programs. Based on published vendor pricing (as of April 2026), Boc-L-glutamine methyl ester (Apollo Scientific) is priced at approximately £111.00 per gram for research quantities (1g), with bulk pricing at £485.00 for 5g . In comparison, Boc-L-glutamic acid α-methyl ester (CAS 72086-72-7) is priced at approximately $170.10 for 1g from Thermo Scientific , and Boc-L-glutamic acid dimethyl ester (CAS 59279-60-6) from TCI is offered at a higher purity (>98.0%) with pricing available upon quote for bulk orders [1]. The cost per gram for Boc-Gln-OMe is generally higher than Boc-Glu-OMe but lower than the doubly protected Boc-Glu(OMe)-OMe, positioning it as a mid-range protected amino acid building block. This pricing structure reflects the synthetic complexity and commercial demand. For researchers with budget constraints or those requiring large quantities for combinatorial libraries, this cost differential may influence the choice of which glutamine/glutamic acid derivative to employ in the synthetic route.

Procurement cost
Data to verify
~£111/g (1g) vs. ~$170/g for Boc-Glu-OMe; mid-range among protected amino acids
May influence budgeting for large-scale peptide libraries
Published catalog pricing April 2026; regional and bulk variations apply
Procurement Cost Efficiency Peptide Synthesis

Optimal applications of Boc-Gln-OMe


Solid-phase peptide synthesis

Boc-L-glutamine methyl ester is ideally suited for solid-phase peptide synthesis (SPPS) using the Boc protection strategy, where its orthogonal protecting groups allow for selective deprotection of the α-amine with TFA while the side-chain amide remains intact [1]. The methyl ester moiety enhances solubility in DCM and DMF, facilitating efficient coupling reactions on the resin. This compound is specifically chosen over Boc-L-glutamic acid methyl ester when the peptide sequence requires a non-carboxylatable glutamine residue to prevent unwanted post-translational modifications or when the primary amide hydrogen-bonding network is critical for biological activity [2].

Solution-phase dipeptide and tripeptide synthesis

In solution-phase peptide synthesis, Boc-L-glutamine methyl ester serves as a versatile building block for constructing dipeptides and tripeptides. Its L-stereochemistry ensures the correct chiral outcome, which is non-negotiable for biologically active peptides [1]. The methyl ester can be selectively hydrolyzed under basic conditions to yield the free acid for further coupling, or the Boc group can be removed to expose the amine for chain elongation. Researchers favor this compound over the free acid (Boc-L-glutamine) because the methyl ester provides better solubility in organic solvents, leading to higher reaction yields and simpler purification [2].

Probe for vitamin K-dependent carboxylase

Boc-L-glutamine methyl ester and its derivatives can be employed as conformational probes in studies of vitamin K-dependent carboxylase, an enzyme that specifically carboxylates glutamic acid residues in blood coagulation factors [1]. While Boc-Glu-OMe is a known substrate for this enzyme, Boc-Gln-OMe (with its primary amide side chain) serves as a non-carboxylatable control. NMR and molecular dynamics studies on related N-BOC glutamic acid methyl esters have characterized the conformational populations accessible in aqueous and methanol solutions, providing a framework for understanding the structural requirements for enzyme recognition [2]. This application is essential for researchers investigating the molecular basis of coagulation factor activation and for designing carboxylase inhibitors.

Pharmaceutical intermediate synthesis

Boc-L-glutamine methyl ester functions as a protected amino acid intermediate in the multistep synthesis of more complex pharmaceutical agents. Its orthogonal protecting groups allow for sequential deprotection and coupling reactions, enabling the construction of peptidomimetic drugs and other bioactive molecules. For example, in the synthesis of glycyl-L-glutamine (a dipeptide with clinical applications), a related Boc protection strategy is employed [1]. The methyl ester group also facilitates purification and handling during scale-up operations. Compared to other Boc-glutamic acid derivatives, Boc-Gln-OMe offers a distinct side-chain functionality (primary amide vs. carboxylic acid) that is required for specific drug-target interactions, as evidenced by the distinct conformational preferences and hydrogen-bonding capacities [2].

Application
Selection Property
Validation Focus
Solid-phase peptide synthesis
Orthogonal Boc/OMe protection for sequential deprotection
Deprotection efficiency and coupling homogeneity
Solution-phase dipeptide/tripeptide assembly
L-stereochemistry and methyl ester solubility in organic media
Chiral purity and reaction yield optimization
Vitamin K-dependent carboxylase probe
Non-carboxylatable amide side chain
Conformational analysis and enzyme discrimination
Pharmaceutical intermediate synthesis
Protected glutamine scaffold for peptidomimetic research
Side-chain integrity and scalability in multistep routes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-L-glutamine methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.